
1-甲基-1,2,3,4-四氢喹啉-8-醇
描述
1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol is a tertiary amine consisting of 1,2,3,4-tetrahydroquinoline having an N-methyl substituent . It is a member of quinolines .
Synthesis Analysis
A two-step procedure has been reported for the synthesis of 1,2,3,4-tetrahydroquinolines, which could potentially be applied to the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol . This procedure includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis
The molecular formula of 1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol is C10H13N . The InChI key is YVBSECQAHGIWNF-UHFFFAOYSA-N .Chemical Reactions Analysis
The hydroaminoalkylation reaction of the ortho-chlorostyrenes is catalyzed by a 2,6-bis(phenylamino)pyridinato titanium complex which delivers the linear regioisomers with high selectivities .Physical And Chemical Properties Analysis
The molecular weight of 1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol is 147.22 g/mol . It has a XLogP3-AA value of 2.4, indicating its lipophilicity .科学研究应用
Anti-Adipogenic Effects
1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol: has been identified as an active compound with anti-adipogenic effects. This means it can inhibit fat accumulation during adipocyte differentiation, which is a crucial step in the development of obesity. Studies have shown that this compound can downregulate key genes involved in lipid synthesis, making it a potential candidate for anti-obesity drugs .
Neuroprotective Applications
Research suggests that KAIRINE has neuroprotective properties, indicating potential applications in the treatment of neurological disorders such as Parkinson’s disease and Alzheimer’s disease. Its antioxidant and anti-inflammatory properties could help mitigate neuronal damage and improve cognitive functions.
Anticancer Activity
KAIRINE: has demonstrated anticancer properties in scientific studies. It has been shown to exhibit cytotoxic effects against certain cancer cell lines, suggesting its use as a chemotherapeutic agent. Further research is needed to understand its mechanisms and potential applications in cancer treatment.
Template-Directed Meta-C-H Activation
In the field of organic synthesis, 1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol is used as a reagent for template-directed meta-C-H activation. This application is significant in the synthesis of complex organic molecules, particularly in the pharmaceutical industry where precise chemical modifications are required .
Antipyretic Usage
Historically, KAIRINE was used as an antipyretic agent against typhoid fever. Although it is now largely obsolete due to severe side effects, its antipyretic activity is noteworthy and was a stepping stone in the development of fever-reducing medications .
Chemical Synthesis and Medicinal Chemistry
The compound’s structure is valuable in medicinal chemistry for the synthesis of various heterocyclic compounds. It serves as a building block in the creation of molecules with potential therapeutic effects, including inhibitors and modulators for various biological targets .
安全和危害
作用机制
Target of Action
Related compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline have been found to interact with dopaminergic neurons .
Mode of Action
It’s worth noting that related compounds have shown neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by various experimental neurotoxins .
Biochemical Pathways
Related compounds have been found to influence the dopaminergic system .
Result of Action
Related compounds have been found to demonstrate neuroprotective activity .
属性
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-7-3-5-8-4-2-6-9(12)10(8)11/h2,4,6,12H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXONCVPTTFHNOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027114 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydro-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol | |
CAS RN |
5080-60-4 | |
| Record name | 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5080-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kairine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005080604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1,2,3,4-tetrahydro-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KAIRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2F6AD5R4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

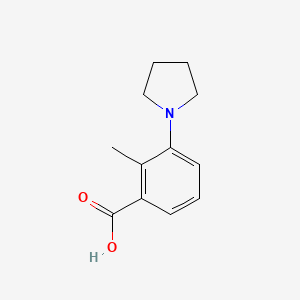
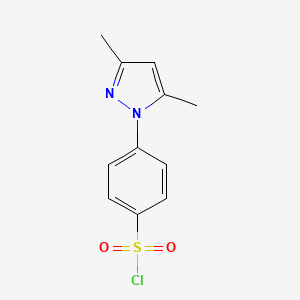
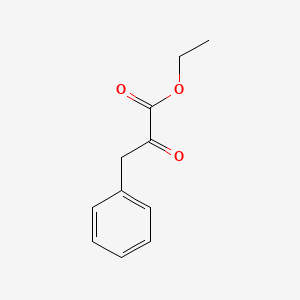

![2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1313399.png)
![2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1313400.png)
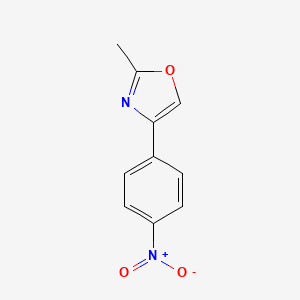
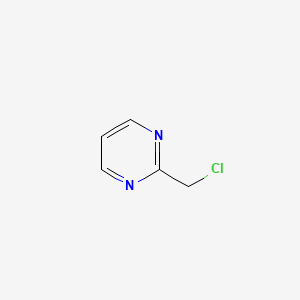




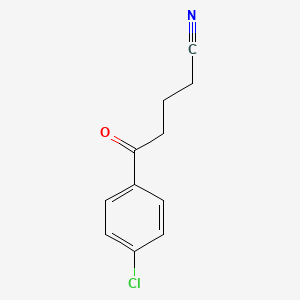
![4-Cyclopropyl-4H-[1,2,4]triazole](/img/structure/B1313419.png)